molecular formula C18H17Cl2N5OS B12129743 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12129743
M. Wt: 422.3 g/mol
InChI Key: HPLDHNRSQOCCOI-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a sulfanyl linker, a 3-chlorophenyl substituent at the triazole ring, and a 2-chloro-4,6-dimethylphenyl group on the acetamide moiety. Structural characterization of similar compounds often employs X-ray crystallography refined via software like SHELXL, ensuring precise molecular geometry determination .

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-10-6-11(2)16(14(20)7-10)22-15(26)9-27-18-24-23-17(25(18)21)12-4-3-5-13(19)8-12/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

HPLDHNRSQOCCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to yield the triazole ring.

  • Introduction of the Sulfanyl Group: : The triazole derivative is then treated with thiourea to introduce the sulfanyl group at the 3-position of the triazole ring.

  • Acylation: : The final step involves the acylation of the sulfanyl-triazole derivative with 2-chloro-4,6-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a core 1,2,4-triazole-acetamide scaffold with several derivatives, differing in substituents that influence bioactivity and physicochemical properties. Key analogs include:

Table 1: Structural and Bioactive Comparison of Triazole-Acetamide Derivatives

Compound Name / Substituents Molecular Weight (g/mol) Key Bioactivity/Findings Reference
Target Compound : 3-Cl-C6H4 (triazole); 2-Cl-4,6-diMe-C6H2 (acetamide) ~448.3* Hypothesized anti-inflammatory/antimicrobial activity (based on analogs)
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 393.82 Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 479.97 Unspecified bioactivity; structural emphasis on dual chloro/methoxy groups
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide ~396.88 Enhanced solubility due to pyridyl group; potential kinase inhibition
2-{[4-Allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide 457.97 Modified pharmacokinetics via allyl and anilino groups; pending bioactivity data

Notes:

  • Chlorophenyl vs.
  • Substituent Position : The target compound’s 3-chlorophenyl group (vs. 2-chlorophenyl in ) could enhance steric effects, altering binding affinity.

Key Research Findings on Analog Bioactivities

  • Anti-Exudative Activity : Derivatives with methoxy or chloro substituents (e.g., ) show efficacy in reducing inflammation, with EC50 values comparable to diclofenac sodium.
  • Antimicrobial Potential: Chlorophenyl and triazole motifs are associated with broad-spectrum antimicrobial activity in related compounds, though data for the target compound remain speculative .
  • Structural Robustness : Crystallographic studies (e.g., ) confirm that triazole-acetamide derivatives maintain planar geometry critical for target interactions, such as enzyme active-site binding.

Implications of Structural Variations

  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) may reduce metabolic degradation compared to methyl groups, extending half-life.
  • Heterocyclic Modifications : Pyridyl or thiophene substitutions (e.g., ) could diversify pharmacological profiles by engaging additional targets (e.g., kinases).

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